7-Epi-10-deacetyltaxol

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-DIYBZAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559294 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78454-17-8, 111149-94-1 | |

| Record name | 7-epi-10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetyl-7-epipaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78454-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of 7-Epi-10-deacetyltaxol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-10-deacetyltaxol, a significant taxane diterpenoid and a close structural analog of the renowned anticancer drug paclitaxel (Taxol®), has garnered increasing interest within the scientific community. Its presence as a co-occurring impurity in paclitaxel preparations necessitates robust analytical and purification strategies. This technical guide provides an in-depth exploration of the natural sources of this compound, primarily within the Taxus genus, and offers a detailed exposition of the methodologies employed for its extraction, isolation, and purification. The intricate relationship between this compound and its C-7 epimer, 10-deacetyltaxol, presents unique separation challenges that are addressed herein through an examination of advanced chromatographic techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmaceutical development.

Introduction: The Significance of this compound

This compound is a naturally occurring taxane that shares the same complex diterpenoid core as paclitaxel. Its structural distinction lies in the epimerization at the C-7 position of the baccatin III core. While often considered an impurity in paclitaxel production, this compound exhibits its own biological activities, including potential anticancer and α-glucosidase inhibitory effects.[1] The accurate identification and separation of this compound are critical for ensuring the purity and efficacy of paclitaxel-based therapeutics. Furthermore, understanding its natural distribution and developing efficient isolation protocols are essential for comprehensive phytochemical studies and for exploring its potential as a standalone therapeutic agent or a precursor for semi-synthetic drug development.

Natural Occurrence: The Taxus Genus and Beyond

The primary natural reservoirs of this compound are various species of the yew tree (Taxus). This compound is biosynthesized alongside a complex mixture of other taxanes, including paclitaxel, cephalomannine, and 10-deacetylbaccatin III. The concentration of this compound can vary significantly depending on the Taxus species, the specific part of the plant (e.g., bark, needles, roots), geographical location, and seasonality.

Distribution within Taxus Species

Several species of the Taxus genus have been identified as sources of this compound. These include, but are not limited to:

-

Taxus wallichiana (Himalayan yew): The stem bark of this species has been reported to contain this compound.[1]

-

Taxus baccata (European yew): This species is a well-known source of various taxanes, and this compound is among the identified constituents.[2]

-

Taxus canadensis (Canadian yew): Needles of the Canadian yew have been found to contain a variety of taxoids, including this compound.[3]

-

Taxus yunnanensis : Extracts from the bark of this species have been subjected to separation techniques to isolate taxanes like this compound.[4]

-

Taxus chinensis : Research has indicated the presence of this compound in this species.[5]

-

Taxus brevifolia (Pacific yew): While primarily known for paclitaxel, its bark also contains a spectrum of related taxanes.[6][7]

-

Taxus × media : This hybrid species also serves as a source of various taxane compounds.[8]

Endophytic Fungi: An Emerging Source

In addition to the host plants, endophytic fungi residing within the tissues of Taxus species have emerged as a potential alternative source for taxane production. Some studies have reported the isolation of this compound from fungal endophytes, offering a promising avenue for biotechnological production that could circumvent the slow growth and limited resources of the yew trees.[9] For instance, the endophytic fungus Pestalotiopsis microspora has been shown to produce this compound.[1]

Quantitative Overview of Taxane Content

The following table provides a summary of the reported content of key taxanes in various Taxus species. It is important to note that these values can exhibit considerable variation.

| Plant Species | Plant Part | This compound Content | Paclitaxel Content | 10-Deacetylbaccatin III Content | Reference |

| Taxus brevifolia | Bark | Not explicitly quantified | 0.02-0.06% | 0.02-0.04% | [7] |

| Taxus baccata | Needles | Not explicitly quantified | 45 µg/g DW | 40 µg/g DW | [10] |

| Taxus × media | Leaves & Twigs | Not explicitly quantified | 0.02-0.04% | 0.08-0.15% | [8] |

| Taxus baccata | Bark & Needles | Not explicitly quantified | 11.19 µg/mg | 1.75 µg/mg | [11] |

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic separations. The physicochemical properties of taxanes, particularly their hydrophobicity, are exploited in these procedures.

General Workflow Overview

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Taxus biomass.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

This section outlines a representative protocol for the isolation of this compound, integrating insights from various published methods.

Step 1: Biomass Preparation and Extraction

-

Harvesting and Drying: Collect the desired plant material (e.g., bark, needles) from the chosen Taxus species. The material should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the taxanes.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered biomass is extracted with a polar solvent, typically methanol, at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring. This process is often repeated multiple times to ensure exhaustive extraction. The methanolic extracts are then combined and concentrated under reduced pressure.[11]

Step 2: Liquid-Liquid Partitioning

-

Solvent Partitioning: The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent like dichloromethane or ethyl acetate.[11][12] The taxanes, being more hydrophobic, will preferentially partition into the organic phase. This step is crucial for removing highly polar impurities such as sugars and chlorophylls.

-

Solvent Evaporation: The organic phase is collected and the solvent is evaporated under vacuum to yield a crude taxane-rich extract.

Step 3: Initial Chromatographic Cleanup

-

Adsorption Chromatography: The crude taxane extract is often subjected to an initial chromatographic step to further remove impurities. This can be achieved using:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[13]

-

Macroporous Resin Chromatography: Resins like Diaion® HP-20 can be used to capture the taxanes from the aqueous-methanolic extract, allowing for the removal of more polar impurities. The taxanes are then eluted with a higher concentration of methanol.[4][12]

-

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the high-resolution separation of individual taxanes.[14]

-

Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[14] More hydrophobic compounds, like the taxanes, interact more strongly with the stationary phase and thus have longer retention times.

-

Semi-preparative/Preparative HPLC: The partially purified taxane fraction is subjected to semi-preparative or preparative RP-HPLC. A gradient elution is commonly employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of the complex mixture of taxanes.

-

Fraction Collection: The eluent is monitored using a UV detector (typically at 227 nm), and fractions corresponding to the different peaks are collected.[15] The peak corresponding to this compound is identified based on its retention time relative to standards or through subsequent analytical characterization.

-

Isocratic HPLC for Final Polishing: The collected fraction containing this compound may be subjected to further purification using isocratic HPLC (a constant mobile phase composition) to achieve high purity.

Causality Behind Experimental Choices

-

Choice of Methanol for Extraction: Methanol is an effective solvent for extracting a broad range of taxanes due to its polarity, which is suitable for disrupting plant cell walls and solubilizing these diterpenoids.

-

Liquid-Liquid Partitioning: This step is a critical and efficient method for the bulk removal of highly polar and non-polar impurities, thereby enriching the taxane content in the extract and reducing the load on subsequent chromatographic steps.

-

Reversed-Phase HPLC: The structural similarities among taxanes, particularly epimers like this compound and 10-deacetyltaxol, necessitate the high resolving power of RP-HPLC for their effective separation. The differential hydrophobicity arising from subtle stereochemical differences allows for their distinction on a C18 column.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These techniques are used to determine the purity of the isolated compound and to confirm its molecular weight.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound, confirming the stereochemistry at the C-7 position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula of the compound.

Conclusion and Future Perspectives

This compound, while often viewed as a minor taxane, holds significance in the broader context of taxane chemistry and pharmacology. The methodologies for its isolation from natural sources, primarily Taxus species, are well-established, relying on a combination of solvent extraction and multi-step chromatographic purification, with RP-HPLC playing a pivotal role. The continued exploration of alternative sources, such as endophytic fungi, and the optimization of isolation protocols will be crucial for advancing research into the biological activities of this compound and for improving the quality control of paclitaxel-based pharmaceuticals. The in-depth understanding of the natural sourcing and purification of this compound provided in this guide serves as a foundational resource for scientists and researchers dedicated to the field of natural products and drug development.

References

- Strasters, J. K., & Kennedy, R. T. (1992). Separation of Paclitaxel and Related Taxanes by Micellar Electrokinetic Capillary Chromatography. Analytical Chemistry, 64(14), 1545-1551.

- Strasters, J. K., & Kennedy, R. T. (1992). Separation of paclitaxel and related taxanes by micellar electrokinetic capillary chromatography. PubMed.

- ResearchGate. (n.d.). Example of chromatographic separation of a taxane from known impurities...

- Haji-Ghassemi, O., & Smith, N. W. (2000). Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography. PubMed.

- MDPI. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.

- Unknown. (n.d.). Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. Unknown Source.

- Google Patents. (n.d.). Method for the isolation and purification of taxol and its natural analogues.

- ResearchGate. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.

- Zamir, L. O., Zhang, M., Wu, J., Sauriol, F., & Mamer, O. (2000). Taxoids from the needles of the Canadian yew. PubMed.

- ResearchGate. (n.d.). Isolation and Identification of a 10-Deacetyl Baccatin-III-Producing Endophyte from Taxus wallichiana.

- Chattopadhyay, S. K., Kulshrestha, M., Tripathi, V., Saha, G. C., Sharma, R. P., & Mehta, V. K. (1999). Studies on the Himalayan yew Taxus wallichiana: Part VII - The taxoids and phenolic constituents of the roots. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(6), 639-643.

- ResearchGate. (n.d.). Fatal poisoning with Taxus baccata. Quantification of Paclitaxel (taxol A), 10-Deacetyltaxol, Baccatin III, 10-Deacetylbaccatin III, Cephalomannine (taxol B), and 3,5-Dimethoxyphenol in Body Fluids by Liquid Chromatography-Tandem Mass Spectrometry.

- McLaughlin, J. L., Miller, R. W., Powell, R. G., & Smith, C. R., Jr. (1981). 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana. PubMed.

- ResearchGate. (n.d.). Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC.

- Zocher, R., & Weckwerth, W. (1991). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. PubMed.

- ResearchGate. (n.d.). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III.

- Siddiqui, N., & Ahmad, S. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. PubMed.

- Rao, K. V. (1993). Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark. PubMed.

- ResearchGate. (n.d.). Structures of taxol (I), 10-deacetylbaccatin III (II).

- Google Patents. (n.d.). US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp.

- Oxford Academic. (n.d.). Fatal poisoning with Taxus baccata. Quantification of Paclitaxel (taxol A), 10-Deacetyltaxol, Baccatin III.

- National Center for Biotechnology Information. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. PMC.

- National Center for Biotechnology Information. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. NIH.

- ResearchGate. (n.d.). Natural Sources of Taxol.

- S. K. Chattopadhyay, G. C. Saha, M. Kulshrestha, R. P. Sharma, & V. Kumar. (1996). Taxoid from the needles of the Himalayan yew Taxus wallichiana with cytotoxic and immunomodulatory activities. PubMed.

- National Center for Biotechnology Information. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. PMC.

- National Center for Biotechnology Information. (n.d.). 10-Deacetyltaxol. PubChem.

- Grobosch, T., Schwarze, B., Stoecklein, S., & Binscheck, T. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. PubMed.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Taxoids from the needles of the Canadian yew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 11. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Epi-10-deacetyltaxol: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Epi-10-deacetyltaxol, a naturally occurring taxane diterpenoid with significant scientific interest. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering insights grounded in established scientific literature.

Introduction: A Unique Isomer in the Taxane Family

This compound is a close structural analog of the renowned anticancer drug, Paclitaxel (Taxol®). As its name suggests, it is characterized by the epimerization of the hydroxyl group at the C-7 position and the absence of an acetyl group at the C-10 position of the baccatin III core.[1][2] This seemingly subtle stereochemical alteration distinguishes it from its parent compound and other taxanes, influencing its physicochemical properties and biological activity. Found in various species of the yew tree (Taxus), this compound is often isolated alongside other taxanes and is a subject of investigation for its own therapeutic potential as well as a precursor for the semi-synthesis of other taxane derivatives.[2][3]

Chemical Structure and Physicochemical Properties

The unique chemical architecture of this compound underpins its biological function.

Chemical Structure

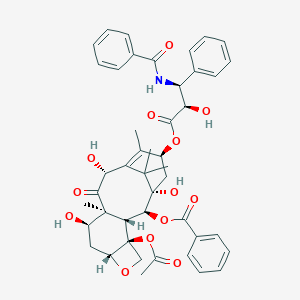

The definitive two-dimensional structure of this compound is presented below.

Sources

Whitepaper: The Biosynthesis of 7-Epi-10-deacetyltaxol in Taxus Species

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Paclitaxel (Taxol®) is a cornerstone of modern chemotherapy, yet its supply is constrained by a complex biosynthesis within yew (Taxus) species. The metabolic pathway that produces paclitaxel is not a simple linear chain but a highly branched network, leading to the formation of hundreds of related taxoid compounds. Among these is 7-Epi-10-deacetyltaxol, a structural isomer whose formation represents a significant diversion of metabolic flux from the main paclitaxel pathway. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway. We synthesize current knowledge on taxoid biosynthesis, propose the critical enzymatic steps leading to this C7 epimer, and detail the experimental methodologies required to fully elucidate this branch pathway. This document is intended for researchers, biochemists, and drug development professionals seeking to understand and engineer taxoid metabolism for enhanced paclitaxel production or the generation of novel therapeutic agents.

The Strategic Importance of Taxoid Isomers

The intricate structure of paclitaxel, a diterpenoid alkaloid, makes its chemical synthesis exceptionally challenging and commercially unviable for large-scale production.[1][2] Consequently, the pharmaceutical industry relies on semi-synthesis from advanced taxoid precursors, such as 10-deacetylbaccatin III (10-DAB), which are extracted from renewable Taxus needles.[3][4] However, Taxus cell cultures and plant tissues produce a vast array of over 400 distinct taxoids, many of which represent metabolic dead-ends or diversions from the paclitaxel endpoint.[5]

This compound is a prominent example of such a diversion. Its accumulation, along with related compounds like 7-epi-10-deacetylbaccatin, reduces the pool of precursors available for paclitaxel synthesis.[6] Therefore, understanding the enzymatic machinery responsible for its formation is critical for two key objectives:

-

Metabolic Engineering: To downregulate or knockout the genes responsible for this branch pathway, thereby redirecting metabolic flow towards higher yields of 10-DAB and, ultimately, paclitaxel.

-

Drug Discovery: To explore 7-epimerized taxoids as potential precursors for novel semi-synthetic paclitaxel analogs with potentially improved efficacy, solubility, or reduced side effects.

The Central Taxoid Biosynthetic Pathway: A Foundation for Diversification

The biosynthesis of all taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is produced via the plastidial methylerythritol phosphate (MEP) pathway.[5] The pathway can be broadly segmented into three major phases:

-

Formation of the Taxane Skeleton: The enzyme taxadiene synthase (TS) catalyzes the committed step, cyclizing the linear GGPP molecule into the complex tricyclic taxane core, primarily taxa-4(5),11(12)-diene.[3][5]

-

Core Oxygenation and Acylation: A series of cytochrome P450 (CYP450) monooxygenases and acyl-CoA-dependent transferases decorate the taxane skeleton. This phase involves at least eight hydroxylations and three acylations to produce the key intermediate, baccatin III.[5][7]

-

Side Chain Assembly and Attachment: In the final steps, the C13 side chain is synthesized and attached to the baccatin III core to yield paclitaxel.[1][2]

Caption: A simplified overview of the core biosynthetic pathway leading to Paclitaxel.

The Epimerization Branch: Biosynthesis of this compound

The formation of this compound represents a critical divergence from the main pathway. The prevailing hypothesis is that this branch originates from the key intermediate 10-deacetylbaccatin III (10-DAB). In the canonical pathway, the hydroxyl group at the C7 position of the taxane core is in the β-configuration. The formation of 7-epi taxoids requires its conversion to the α-configuration.

While a specific "taxoid 7-epimerase" has not yet been isolated and characterized, its existence is strongly inferred from the accumulation of 7-epimerized taxoids in Taxus species.[6] This conversion is the defining step of the branch pathway.

Putative Enzymatic Steps:

-

Formation of 10-deacetylbaccatin III (10-DAB): This is a well-established intermediate in the main paclitaxel pathway.

-

Epimerization at C7: A putative epimerase enzyme converts 10-DAB into 7-epi-10-deacetylbaccatin III. The exact mechanism is unknown but could involve a direct inversion or a two-step oxidation-reduction process.

-

C13 Side Chain Attachment: Following epimerization, the C13 side chain (phenylisoserine) is attached to the 7-epi-10-deacetylbaccatin III core. This reaction is likely catalyzed by an acyltransferase, possibly the same Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT) enzyme from the main pathway or a related enzyme with relaxed substrate specificity.

Caption: The proposed biosynthetic pathway for this compound, diverging from the main paclitaxel pathway at the 10-DAB intermediate.

Technical Guide: Experimental Elucidation of the Pathway

Identifying the unknown enzymes in this branch pathway requires a systematic approach combining transcriptomics, molecular cloning, and biochemical characterization. Taxus cell suspension cultures, which can be induced to produce high levels of taxoids with elicitors like methyl jasmonate, are the ideal experimental system.[5][8]

Protocol: Candidate Gene Identification via Comparative Transcriptomics

Causality: The genes encoding enzymes for a specific metabolic pathway are often co-expressed, meaning their transcript levels rise and fall together under conditions that favor the pathway's activity. By comparing the transcriptomes of Taxus cell lines that produce high vs. low amounts of 7-epi taxoids, we can identify candidate genes.

Step-by-Step Methodology:

-

Cultivate and Elicit Taxus Cell Lines: Grow two distinct cell lines: one known to produce high levels of this compound and a low-producing line (control). Elicit taxoid biosynthesis using methyl jasmonate.

-

Harvest and Extract RNA: Harvest cells at the peak of taxoid production. Extract high-quality total RNA using a method optimized for tissues with high phenolic content.

-

RNA-Seq Library Preparation and Sequencing: Prepare cDNA libraries and perform deep sequencing (e.g., using an Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the transcriptome and annotate the predicted genes against plant protein databases.

-

Perform differential expression analysis to identify genes significantly upregulated in the high-producing line.

-

Filter the list of differentially expressed genes for candidates with relevant annotations, such as "epimerase," "racemase," "oxidoreductase," or "acyltransferase."

-

Utilize gene co-expression analysis to find genes whose expression patterns correlate with known taxoid biosynthesis genes.[1][9]

-

Protocol: Functional Characterization of Candidate Enzymes

Causality: Identifying a candidate gene is insufficient; its function must be validated biochemically. This is achieved by expressing the gene in a heterologous host (like yeast or E. coli) that does not have a background of taxoid metabolism, and then testing the purified enzyme's activity with the predicted substrate.

Step-by-Step Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequence of the candidate gene (e.g., the putative epimerase) from Taxus cDNA.

-

Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the vector into the expression host and induce protein expression.

-

-

Enzyme Purification and Assay:

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).

-

Set up an in vitro reaction containing:

-

The purified enzyme.

-

The substrate: 10-deacetylbaccatin III (10-DAB).

-

Appropriate buffer and any necessary cofactors (e.g., NAD(P)H for an oxidoreductase-based mechanism).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

-

Product Identification (Self-Validation):

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using HPLC and LC-MS.

-

Validation: The formation of a new product peak that is absent in control reactions (e.g., no enzyme or boiled enzyme) and has the precise mass and retention time of an authentic 7-epi-10-deacetylbaccatin III standard confirms the enzyme's function.

-

Caption: A validated experimental workflow for the discovery and functional characterization of novel taxoid biosynthetic enzymes.

Data Summary and Expected Outcomes

The successful execution of these protocols will yield quantifiable data essential for metabolic engineering.

| Data Type | Parameter | Expected Outcome/Significance |

| Transcriptomics | Gene Expression Fold-Change | Candidate genes should show significant (>10-fold) upregulation in high-producing cell lines. |

| Enzyme Kinetics | Km (for 10-DAB) | Defines substrate affinity. A low µM value indicates a highly specific enzyme. |

| Enzyme Kinetics | kcat (turnover rate) | Measures catalytic efficiency. Provides a target for protein engineering or gene knockdown efficacy. |

| Metabolomics | Product Titer (mg/L) | Confirms enzyme activity in vitro and provides a baseline for measuring the impact of genetic modifications in vivo. |

Conclusion and Future Imperatives

The biosynthesis of this compound is a key branch point in taxoid metabolism that directly competes with the production of paclitaxel. While its existence is well-documented, the specific enzymatic machinery driving the critical C7-epimerization step remains a crucial knowledge gap. The integrated approach of comparative transcriptomics and heterologous functional characterization outlined in this guide provides a robust and field-proven strategy for identifying these missing genes.

The successful elucidation of this pathway will be transformative, enabling targeted metabolic engineering of Taxus cell lines to enhance paclitaxel yields. Furthermore, it opens the door to creating engineered microbial systems for the controlled production of specific taxoid isomers, providing a rich resource of novel precursors for the next generation of anticancer therapeutics.

References

- Liang, F., Xie, Y., Zhang, C. et al. (2024). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production.

- Liang, F., Xie, Y., Zhang, C. et al. (2024). Elucidation of the final steps in Taxol biosynthesis and its biotechnological production. Pure and Applied Chemistry.

- McClune, C. J., et al. (2024). Multiplexed perturbations coupled with single-nucleus RNA sequencing reveal a gene set for taxol biosynthesis.

- Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews. [Link]

- Cui, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules. [Link]

- Lin, X., et al. (2003). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Journal of Organic Chemistry. [Link]

- iGEM Foundation. (2015). Biosynthesis of Taxol. iGEM 2015. [Link]

- Croteau, R., et al. (2006). Taxol Biosynthesis and Molecular Genetics.

- Zocher, R., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata.

- De Klerk, A. (1995). SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. Thesis, University of Nijmegen. [Link]

- Li, S., et al. (2017). Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production.

- Chau, M., et al. (2004). Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase. Chemistry & Biology. [Link]

- Hefner, J., et al. (1998). Early taxoid biosynthetic reaction steps identified by enzymatic assays of purified enzymes or microsomal fractions obtained from Taxus plant and plant cell culture.

- Zocher, R., et al. (2000). Profiling a Taxol pathway 10beta-acetyltransferase: assessment of the specificity and the production of baccatin III by in vivo acetylation in E. coli. Journal of Biotechnology. [Link]

- Zhang, C., et al. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules. [Link]

- Sattely, E. S., et al. (2024).

- Croteau, R., et al. (2003).

- Ghasemzadeh, A., et al. (2022). Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures. Scientific Reports. [Link]

Sources

- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 7-Epi-10-deacetyltaxol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Epi-10-deacetyltaxol in Taxane Chemistry

This compound is a significant taxane diterpenoid, closely related to the highly successful anticancer drug Paclitaxel (Taxol). As an epimer and deacetylated analogue of Paclitaxel, it serves as a crucial reference compound in the analysis of Taxus species extracts, a potential impurity in semisynthetic Paclitaxel production, and a subject of interest for structure-activity relationship (SAR) studies in the quest for novel anticancer agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for the rational design of new, more effective taxane-based therapeutics.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the structural nuances that define its chemical character.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS)

The nominal molecular weight of this compound, with the molecular formula C₄₅H₄₉NO₁₃, is 811.87 g/mol .[2] High-resolution mass spectrometry provides a more precise mass measurement, which is critical for confirming the elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₄₅H₄₉NO₁₃ | |

| Molecular Weight | 811.87 g/mol | |

| Exact Mass | 811.32039 g/mol |

Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

A typical protocol for the MS analysis of taxanes is as follows:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

LC Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other components.

-

-

MS Parameters:

-

Ionization Mode: Positive ion mode using electrospray ionization (ESI).

-

MS1 Scan Range: m/z 100-1000.

-

Data Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger fragmentation of the most abundant ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for assigning the complex structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, and the coupling constants (J) reveal the connectivity and stereochemical relationships between neighboring protons. The key differentiating feature of the 7-epimer is the change in the chemical shift and coupling pattern of the H-7 proton.

While the full, officially published ¹H NMR data for this compound from a primary peer-reviewed source is not publicly available, data for the closely related 7-epi-Taxol provides a strong basis for interpretation. The absence of the acetyl group at C-10 in this compound would primarily affect the chemical shift of the H-10 proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts are sensitive to the hybridization and substitution of each carbon atom.

Similar to the ¹H NMR data, a complete, published ¹³C NMR dataset for this compound is not readily accessible. However, comparison with the data for 7-epi-Taxol allows for a reasonable prediction of the chemical shifts, with the most significant difference expected for the C-10 and adjacent carbons due to the deacetylation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of taxanes is as follows:

-

Sample Preparation:

-

Ensure the sample is of high purity (>95%).

-

Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃).

-

Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

-

Structural Elucidation Workflow

The comprehensive structural assignment of this compound relies on the synergistic interpretation of all acquired spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data for this compound, while not fully detailed in publicly accessible literature, can be largely understood through the analysis of closely related taxane structures. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments is indispensable for its unambiguous identification and characterization. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with this important taxane analogue. Further research to publish a complete and detailed spectroscopic dataset of this compound would be a valuable contribution to the field of natural product chemistry and drug development.

References

- Chmurny, G. N., Hilton, B. D., Brobst, S., Look, S. A., Witherup, K. M., & Beutler, J. A. (1992). ¹H- and ¹³C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine.

- Dang, P. H., Nguyen, H. X., Duong, T. T. T., Tran, T. K. T., Nguyen, P. T., Vu, T. K. T., ... & Nguyen, N. T. (2017). α-Glucosidase Inhibitory and Cytotoxic Taxane Diterpenoids from the Stem Bark of Taxus wallichiana. Journal of Natural Products, 80(4), 1087–1095. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129317597, this compound.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with Taxol.

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Epi-10-deacetyltaxol on Microtubules

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-10-deacetyltaxol is a derivative of paclitaxel (Taxol®), a cornerstone of anticancer chemotherapy. Like its parent compound, its therapeutic efficacy is rooted in its profound impact on the microtubule cytoskeleton. This guide provides a detailed examination of the molecular mechanism by which this compound exerts its effects. We will explore its binding interaction with the tubulin polymer, its influence on microtubule polymerization and dynamic instability, and the downstream cellular consequences that culminate in mitotic arrest and apoptosis. This document synthesizes current knowledge and provides field-proven experimental protocols to enable researchers to rigorously investigate this and other microtubule-stabilizing agents.

Introduction: The Taxane Family and Microtubule Dynamics

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] This dynamic instability is a tightly regulated process, making microtubules an effective target for therapeutic intervention in rapidly proliferating cancer cells.[2]

The taxane family of drugs, with paclitaxel as its progenitor, represents a class of microtubule-stabilizing agents.[2] Unlike other poisons such as colchicine or vinca alkaloids which inhibit tubulin polymerization, taxanes bind to the polymerized form of tubulin, effectively locking the microtubule in a stable state.[2][3] This suppression of microtubule dynamics leads to a cascade of cellular events, including centrosomal impairment, the formation of abnormal mitotic spindles, and ultimately, cell cycle arrest and apoptosis.[2][4] this compound, as a close structural analog of paclitaxel, operates through this same fundamental mechanism, though subtle structural differences may influence its binding affinity and overall potency.[5]

Core Mechanism: Interaction with the Tubulin Polymer

The action of this compound begins with its specific binding to the microtubule polymer.

The Taxane Binding Site on β-Tubulin

The binding site for taxanes is located within a deep hydrophobic pocket on the β-tubulin subunit, on the lumen-facing side of the microtubule.[6][7] This site is distinct from the binding sites of microtubule-destabilizing agents.[8] The interaction is non-covalent, involving a combination of hydrogen bonds and multiple hydrophobic contacts that anchor the drug molecule within the pocket.[6] Electron crystallography and photoaffinity labeling studies have identified key regions of β-tubulin that form this pocket, including helices H1, H6, H7, and the M-loop between β-strands B7 and H9.[9][10] The binding of a taxane molecule induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice and strengthening the lateral contacts between protofilaments.[9][11]

Promotion of Polymerization and Hyper-stabilization

By binding to and stabilizing the polymerized form of tubulin, this compound shifts the equilibrium away from the free dimer state and towards the polymer state.[11] This has two major consequences:

-

Enhancement of Polymerization: The drug effectively lowers the critical concentration of tubulin required for assembly, promoting the formation of microtubules even under conditions that would normally favor disassembly (e.g., low temperature, absence of GTP).[9][12]

-

Suppression of Dynamics: Once formed, these drug-stabilized microtubules are remarkably resistant to depolymerization.[9] The normal dynamic instability—the stochastic switching between phases of growth and shrinkage—is severely dampened.[2] This renders the microtubules dysfunctional, unable to perform their roles in chromosome segregation.

The overall mechanism can be visualized as a process that locks tubulin into its assembled, polymeric state, thereby disrupting the delicate balance required for proper cellular function.

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by this compound triggers a series of events within the cell, primarily impacting cell division.

-

Mitotic Arrest: The inability of the mitotic spindle microtubules to depolymerize prevents the proper segregation of chromosomes. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4]

-

Microtubule Bundling: At higher concentrations, taxanes induce the formation of thick, stable bundles of microtubules throughout the cytoplasm.[9][13] These bundles disrupt the normal cytoskeletal architecture and further impair cellular processes.

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][14] This is the primary mechanism by which taxanes eliminate cancer cells.

Experimental Protocols for Mechanistic Investigation

To characterize the activity of microtubule-targeting agents like this compound, several key assays are employed. Here, we detail the methodologies for an in vitro polymerization assay and a cell-based immunofluorescence assay.

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules. The increase in microtubule polymer mass is monitored over time by measuring the increase in light scatter (turbidity) at 340 nm.[1][15]

Rationale for Methodological Choices:

-

Purified Tubulin: Using purified tubulin (>99%) ensures that the observed effects are due to a direct interaction with the target protein, free from confounding variables like microtubule-associated proteins (MAPs).

-

GTP: GTP is included as it is essential for the polymerization of tubulin into microtubules in vivo; its binding to β-tubulin promotes the straight conformation necessary for assembly.[11]

-

Temperature Control: The assay is run at 37°C because tubulin polymerization is a temperature-dependent process.[16] Keeping reagents on ice prior to the assay prevents premature polymerization.

-

Controls: Paclitaxel is used as a positive control for polymerization enhancement, while a vehicle control (DMSO) establishes the baseline polymerization rate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin to a stock concentration of 10 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.[1]

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final desired assay concentrations. Prepare identical dilutions for paclitaxel (positive control).

-

Prepare a polymerization buffer consisting of general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.[1]

-

-

Assay Execution:

-

Use a clear, flat-bottom 96-well plate. Pre-warm the plate reader to 37°C.

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the appropriate wells.[1]

-

On ice, prepare the final tubulin polymerization mix by diluting the tubulin stock to a final concentration of 2-3 mg/mL in the polymerization buffer.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

-

Correct for background by subtracting the absorbance at time zero from all subsequent readings.

-

Plot the change in absorbance versus time for each compound concentration.

-

Analyze the resulting curves to determine the maximum rate of polymerization (Vmax) and the final plateau, which corresponds to the total microtubule polymer mass. An increase in both parameters relative to the vehicle control indicates microtubule stabilization.

-

Immunofluorescence Visualization of Microtubule Architecture

This cell-based assay allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within intact cells.[17]

Rationale for Methodological Choices:

-

Cell Line: A cancer cell line such as HeLa or MCF-7 is typically used due to its rapid proliferation and well-defined cytoskeleton.[17]

-

Fixation: Paraformaldehyde (PFA) is used to crosslink proteins, preserving the cellular architecture. A subsequent permeabilization step with a detergent (e.g., Triton X-100) is required to allow antibodies to access intracellular targets.

-

Antibodies: A primary antibody specific to α-tubulin is used to label the microtubules. A fluorescently-conjugated secondary antibody that binds to the primary antibody provides the visible signal.

-

Nuclear Counterstain: A DNA-binding dye like DAPI is used to stain the nucleus, allowing for correlation of cytoskeletal changes with cell cycle stage (e.g., condensed chromosomes in mitosis).[17]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle (DMSO) for a defined period (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a DAPI nuclear counterstain for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of the microtubule network (e.g., green channel) and nuclei (blue channel). Look for characteristic changes such as microtubule bundling and mitotic arrest (cells with condensed, disorganized chromosomes).[17]

-

Conclusion

This compound functions as a potent antimitotic agent by following the classic taxane mechanism of action. It binds to a specific site on β-tubulin within the microtubule polymer, leading to an unnatural stabilization of the structure. This suppression of essential microtubule dynamics disrupts the formation and function of the mitotic spindle, causing a cell cycle block at the G2/M phase, which ultimately results in apoptotic cell death. The experimental frameworks provided herein offer robust methods for quantifying this activity and visualizing its cellular impact, serving as critical tools for the continued research and development of microtubule-targeting therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols: In Vitro Microtubule Polymerization Assay with Curacin A. BenchChem.

- BenchChem. (2025). Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic. BenchChem.

- Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.

- (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate.

- Chaudhuri, A. R., et al. (2006). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 103(27), 10258-10263.

- Neto, J. B. P., et al. (2013). Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity. Journal of Molecular Graphics and Modelling, 40, 77-87.

- Parness, J., & Horwitz, S. B. (1981). Taxol binds to polymerized tubulin in vitro. The Journal of Cell Biology, 91(2 Pt 1), 479–487.

- Horwitz, S. B. (2017). Taxol®: The First Microtubule Stabilizing Agent. Pharmaceuticals, 10(4), 89.

- Chaudhuri, A. R., et al. (2006). Insights into the mechanism of microtubule stabilization by Taxol. PubMed, 103(27), 10258-10263.

- ResearchGate. Immunofluorescence assay. Microtubules and nuclear staining are shown.... ResearchGate.

- Al-Salihi, S., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 724-734.

- Jordan, M. A., & Wilson, L. (2004). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current Cancer Drug Targets, 4(1), 1-11.

- De Brabander, M., et al. (1980). Taxol Stabilizes Microtubules in Mouse Fibroblast Cells. Proceedings of the National Academy of Sciences, 77(3), 1561-5.

- Snyder, J. P., et al. (2001). The binding conformation of Taxol in β-tubulin: a model based on electron crystallographic density. Proceedings of the National Academy of Sciences, 98(9), 5312-6.

- Gupta, M. L. Jr, et al. (2003). Mutations that impart Taxol binding to yeast tubulin. Proceedings of the National Academy of Sciences, 100(11), 6394-6399.

- ResearchGate. Taxol ® (paclitaxel) interaction with microtubules and major reported.... ResearchGate.

- Ojima, I., et al. (1994). Relationship between the structures of taxane derivatives and their microtubule polymerization activity. Bioorganic & Medicinal Chemistry Letters, 4(21), 2631-2634.

- Foland, T. B., et al. (2005). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Molecular Cancer Therapeutics, 4(7), 1035-1043.

- Larbouret, C., et al. (2025). Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models. Cell Death & Disease, 16(1), 441.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 9. Taxol®: The First Microtubule Stabilizing Agent [mdpi.com]

- 10. Understanding tubulin–Taxol interactions: Mutations that impart Taxol binding to yeast tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Anticancer Activity of 7-Epi-10-deacetyltaxol

This guide provides a comprehensive technical overview of the in vitro anticancer properties of 7-Epi-10-deacetyltaxol, a taxane derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, cytotoxic effects against various cancer cell lines, and detailed protocols for its evaluation.

Introduction: A Profile of this compound

This compound is a natural taxane diterpenoid and a derivative of the widely recognized anticancer drug, paclitaxel.[1] Found in various species of the Taxus genus, this compound has garnered interest for its potential as a chemotherapeutic agent.[2] Structurally similar to paclitaxel, this compound exhibits a distinct biological activity profile that warrants in-depth investigation for its potential applications in oncology. This guide will explore its mechanism of action and provide practical, field-proven methodologies for its in vitro characterization.

Core Mechanism of Action: Microtubule Stabilization and Apoptotic Induction

The primary anticancer activity of this compound, like other taxanes, stems from its ability to interfere with microtubule dynamics, a critical process for cell division.[2]

Microtubule Stabilization: this compound promotes the polymerization of tubulin dimers into microtubules.[3] Crucially, it stabilizes these microtubules, preventing their depolymerization.[2] This disruption of the natural microtubule dynamics leads to the formation of non-functional microtubule bundles, causing cell cycle arrest, primarily at the G2/M phase, and ultimately inducing programmed cell death, or apoptosis.[4]

Induction of Apoptosis: The cytotoxic effects of this compound are mediated through the induction of apoptosis. In human hepatocellular carcinoma (HepG2) cells, it has been shown to induce apoptosis in a concentration-dependent manner, as evidenced by DNA fragmentation.[1]

The apoptotic cascade initiated by this compound involves both the intrinsic and extrinsic pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. An increased Bax/Bcl-2 ratio is a key indicator of the activation of this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5]

-

Extrinsic (Death Receptor) Pathway: Evidence also suggests the involvement of the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.[4]

Signaling Pathway Modulation: The pro-apoptotic effects of this compound are further regulated by its influence on key intracellular signaling pathways. In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells, 7-Epitaxol (a closely related compound) has been shown to suppress the AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.[4] The activation of specific MAPK pathways, such as ERK and p38, has been linked to taxol-induced apoptosis.[6][7]

Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by this compound in HepG2 cells has also been associated with the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to cellular damage and trigger apoptotic cell death.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge and wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Staining: Add propidium iodide to a final concentration of 50 µg/mL.

-

Analysis: Analyze the stained cells by flow cytometry.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance at 340 nm.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and this compound or a vehicle control. Keep all reagents on ice.

-

Initiation: Initiate the polymerization reaction by transferring the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

-

Monitoring: Monitor the change in absorbance at 340 nm over time.

-

Data Analysis: Plot the absorbance as a function of time to generate a polymerization curve. Compare the curve of the treated sample to the control to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

This compound demonstrates significant in vitro anticancer activity through its primary mechanism of microtubule stabilization, leading to cell cycle arrest and apoptosis. Its ability to induce cell death in cisplatin-resistant cell lines highlights its potential as a therapeutic agent. The detailed protocols provided in this guide offer a robust framework for further investigation into its efficacy and mechanism of action.

Future research should focus on:

-

Expanding the cytotoxicity profiling of this compound across a broader panel of cancer cell lines, including those with varying resistance mechanisms.

-

Conducting in-depth mechanistic studies to further elucidate the specific components of the MAPK and other signaling pathways that are modulated by this compound.

-

Investigating the in vivo efficacy and pharmacokinetic profile of this compound in preclinical animal models.

-

Exploring potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

A thorough understanding of the in vitro activity of this compound is a critical first step in its journey toward potential clinical application.

References

- BenchChem. (2025). Application Notes and Protocols: In Vitro Assays Using Paclitaxel to Study Microtubule Dynamics.

- Chen, K. C., et al. (2022). 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling. Journal of Cellular and Molecular Medicine, 26(23), 5807-5819. [Link]

- ResearchGate. (n.d.). Cytotoxicity of Dex-ETO and free ETO in A549 lung cancer cells.

- MDPI. (2022).

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

- BenchChem. (2025). A Comparative Guide: Tubulin Polymerization-IN-58 vs. Paclitaxel.

- ResearchGate. (n.d.). In vitro tubulin polymerisation assay. Paclitaxel (5 mM) and pyrazoline....

- Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.

- Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912. [Link]

- ChemBest. (n.d.). 7-Epi-10-Deacetyl Paclitaxel.

- Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology, 2(1), 1018.

- Bacus, S. S., et al. (2001). Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53. Oncogene, 20(1), 147-155. [Link]

- R-Discovery. (2001). Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53.

- BenchChem. (2025). The Biological Activity of 7-Epi-Taxol in Cancer Cells: A Technical Guide.

- BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of 10-Deacetyl-7-xylosyl Paclitaxel and Docetaxel.

- Khan, I., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Plants, 11(15), 1935. [Link]

- Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link]

- ResearchGate. (n.d.). The Role of ERK 1/2 and p38 MAP-Kinase Pathways in Taxol-Induced Apoptosis in Human Ovarian Carcinoma Cells.

- Al-Abd, N. M., et al. (2017). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. PloS one, 12(7), e0181534. [Link]

- Mashima, T., et al. (2004). Taxol induces caspase-10-dependent apoptosis. Journal of Biological Chemistry, 279(44), 45956-45963. [Link]

- The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines.

- Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320-344. [Link]

- Lheureux, S., et al. (2013). Paclitaxel and its evolving role in the management of ovarian cancer. Cancers, 5(3), 1146-1164. [Link]

- Miller, A. V., et al. (2013). Paclitaxel-induced apoptosis is BAK-dependent, but BAX and BIM-independent in breast tumor. PloS one, 8(4), e60685. [Link]

- Li, Y., et al. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6695. [Link]

- Salakou, S., et al. (2007). Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis. Apoptosis, 12(5), 931-939. [Link]

- Baird, R. D., Tan, D. S., & Kaye, S. B. (2010). Weekly paclitaxel in the treatment of recurrent ovarian cancer. Nature reviews Clinical oncology, 7(10), 575-582. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. 7-Epi-10-Deacetyl Paclitaxel-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]

- 4. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 7-Epi-10-deacetyltaxol: From Discovery to Cellular Action

Abstract